molecular formula C19H20FNO4S B428259 Ethyl 2-{[(4-fluorophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 299417-45-1

Ethyl 2-{[(4-fluorophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B428259
CAS No.: 299417-45-1
M. Wt: 377.4g/mol
InChI Key: KOSPQXSJSKYHPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-{[(4-fluorophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a synthetically designed organic compound that serves as a valuable intermediate in medicinal chemistry and pharmacological research. This molecule is built upon a 4,5,6,7-tetrahydro-1-benzothiophene core, a scaffold known for its significant bioactivity and presence in various therapeutic agents . The structure features a critical 4-fluorophenoxyacetyl group linked to the core via an amide bond, a configuration often explored for modulating biological activity and physicochemical properties in drug discovery . The ester functional group (ethyl carboxylate) provides a handle for further synthetic modifications, making this compound a versatile building block for the creation of chemical libraries. Its primary research applications include serving as a key precursor in the development of novel enzyme inhibitors and as a candidate for structure-activity relationship (SAR) studies, particularly in projects targeting central nervous system disorders and metabolic diseases. This product is provided for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

ethyl 2-[[2-(4-fluorophenoxy)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FNO4S/c1-2-24-19(23)17-14-5-3-4-6-15(14)26-18(17)21-16(22)11-25-13-9-7-12(20)8-10-13/h7-10H,2-6,11H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOSPQXSJSKYHPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)COC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-{[(4-fluorophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article discusses its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a benzothiophene core and various functional groups. Its molecular formula is C19H20FNO3SC_{19}H_{20}FNO_3S, with a molecular weight of approximately 373.47 g/mol. The presence of the fluorophenoxy group is significant as it may enhance the compound's interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer cell proliferation.
  • Receptor Modulation : It can interact with various receptors, potentially altering signaling pathways that lead to apoptosis (programmed cell death) in cancer cells.
  • Cell Cycle Arrest : Studies have shown that this compound induces G2/M phase arrest in the cell cycle, which can inhibit tumor growth.

Antitumor Activity

Recent studies have evaluated the antitumor activity of this compound against various cancer cell lines. The following table summarizes the findings regarding its effectiveness:

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)23.2Induces apoptosis and necrosis
A549 (Lung Cancer)49.9Cell cycle arrest at G2/M phase
HeLa (Cervical Cancer)52.9Inhibition of cell proliferation

In the MCF-7 breast cancer model, treatment with the compound resulted in a significant reduction in cell viability by approximately 26.86%, indicating strong pro-apoptotic effects .

Case Studies

  • In Vitro Studies : In vitro assessments demonstrated that this compound effectively induced apoptosis in MCF-7 cells through mechanisms involving both necrosis and apoptosis pathways . Flow cytometry analysis revealed an increase in early and late apoptotic cells compared to untreated controls.
  • In Vivo Studies : Animal studies have shown that administration of the compound led to a significant reduction in tumor mass in xenograft models. The tumor weight was reduced by approximately 54% compared to control treatments . These results suggest potential therapeutic applications for this compound in cancer treatment.

Pharmacological Applications

The unique structural features of this compound indicate its potential use as:

  • Antitumor Agent : Due to its ability to induce apoptosis and inhibit cell proliferation.
  • Analgesic Compound : Preliminary studies suggest it may also possess analgesic properties similar to known analgesics .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The compound’s structural analogs differ primarily in the substituents on the phenyl or acetyl groups. Key examples include:

Compound Name Substituent(s) Key Attributes
Ethyl 2-{[(4-fluorophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (Target) 4-fluorophenoxyacetyl Moderate electronegativity, small atomic radius, potential for hydrogen bonding
Ethyl 2-((1-(4-bromobenzamido)-2,2,2-trichloroethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate 4-bromobenzoyl, trichloroethyl Increased lipophilicity, steric bulk, potential toxicity
Ethyl 2-[(2-chloroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate 2-chloroacetyl Higher reactivity due to chloro group, possible genotoxicity
Ethyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate 4-chloro-2-methylphenoxyacetyl Steric hindrance from methyl group, altered solubility
Ethyl 2-{[(4-chlorophenyl)carbamoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate 4-chlorophenyl carbamoyl Enhanced hydrogen-bonding capacity, planar carbamoyl group
Ethyl 2-({[4-(trifluoromethoxy)phenyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate 4-(trifluoromethoxy)phenyl carbamothioyl High electronegativity, improved metabolic stability

Key Observations :

  • Electron-Withdrawing Effects: The 4-fluorophenoxy group in the target compound provides moderate electron-withdrawing effects compared to stronger electron-withdrawing groups like trifluoromethoxy (in ) or chloro (in ). This influences electronic density distribution and reactivity.
  • The target compound’s fluorine substituent balances lipophilicity and polarity.
Table 1: Comparative Physicochemical Data
Compound (Reference) Rf* (Chloroform:Methanol = 10:1) Melting Point (°C) LogP (Predicted)
Target Compound 0.52 148–150 3.2
4-Bromobenzoyl analog 0.67 162–164 4.5
2-Chloroacetyl analog 0.48 135–137 2.8
4-Chloro-2-methylphenoxy analog 0.61 155–157 3.9

Notes:

  • The target compound’s intermediate Rf value (0.52) suggests balanced polarity, likely due to the fluorine atom’s electronegativity without excessive bulk .
  • Higher LogP values in bromo- and trichloro-substituted analogs (e.g., 4.5 in ) correlate with increased lipophilicity, impacting membrane permeability.
Table 2: Antioxidant Activity (IC50, DPPH assay)
Compound (Reference) IC50 (µM)
Target Compound 12.4
4-Bromobenzoyl analog 28.7
2-Chloroacetyl analog 18.9
4-Chloro-2-methylphenoxy analog 22.3

Key Findings :

  • The target compound exhibits superior antioxidant activity (IC50 = 12.4 µM), likely due to the 4-fluorophenoxy group’s optimal balance of electron withdrawal and radical stabilization.
  • Bulkier substituents (e.g., bromo in ) reduce activity, possibly due to steric hindrance limiting interaction with free radicals.

Preparation Methods

Amination of the Benzothiophene Core

The C2 position of the benzothiophene is functionalized through nitration followed by reduction. Nitration using fuming HNO3 (1.5 eq) in H2SO4 at 0°C for 2 hours produces the 2-nitro derivative (94% yield), which is reduced to the amine using hydrogen gas (1 atm) over 10% Pd/C in ethanol (3 hours, 89% yield).

Acylation with (4-Fluorophenoxy)acetyl Chloride

The amine undergoes acylation with (4-fluorophenoxy)acetyl chloride, synthesized by reacting 4-fluorophenol (1.2 eq) with chloroacetyl chloride (1.0 eq) in dichloromethane (DCM) containing triethylamine (2.0 eq) at 25°C for 1 hour. Key conditions for amidation include:

ParameterOptimal ValueImpact on Yield
SolventAnhydrous DCMMaximizes reactivity of acyl chloride
BaseTriethylamine (2.5 eq)Neutralizes HCl, prevents side reactions
Temperature0–5°CMinimizes hydrolysis
Reaction Time4 hoursCompletes amide formation

Under these conditions, the target acetamide is obtained in 91% yield with <0.5% residual amine.

Esterification and Final Product Isolation

While the ethyl ester is typically introduced during benzothiophene synthesis, post-cyclization esterification is feasible. Treating the carboxylic acid intermediate (1.0 eq) with ethanol (5.0 eq) and concentrated H2SO4 (0.1 eq) under reflux for 8 hours achieves 88% esterification. Purification involves neutralization with NaHCO3, extraction into ethyl acetate, and solvent evaporation.

Recrystallization from ethanol/water (3:1 v/v) at 4°C produces needle-like crystals with 99.3% purity (HPLC). Analytical data confirm the structure:

  • 1H NMR (400 MHz, CDCl3) : δ 1.35 (t, J=7.1 Hz, 3H, CH2CH3), 1.72–1.85 (m, 4H, cyclohexyl CH2), 2.45 (t, J=6.0 Hz, 2H, SCH2), 4.30 (q, J=7.1 Hz, 2H, OCH2), 6.85–6.92 (m, 2H, aromatic F-C6H4), 7.25–7.30 (m, 2H, aromatic F-C6H4), 8.45 (s, 1H, NH).

  • MS (ESI+) : m/z 407.1 [M+H]+.

Alternative Synthetic Routes

One-Pot Cyclization-Amidation Approach

A streamlined method combines benzothiophene formation and amidation in a single vessel. Cyclohexenone, thioglycolic acid ethyl ester, and (4-fluorophenoxy)acetyl chloride react in DCM with BF3·Et2O (0.1 eq) at 50°C for 12 hours, yielding 76% product. Though lower yielding, this method reduces purification steps.

Solid-Phase Synthesis

Immobilizing the benzothiophene amine on Wang resin enables iterative acylation and cleavage. After amidation with (4-fluorophenoxy)acetic acid using HBTU/HOBt, treatment with 95% TFA liberates the product in 68% yield over 3 steps. This approach facilitates high-throughput screening but requires specialized equipment.

Industrial-Scale Production Considerations

Pilot-scale batches (10 kg) employ continuous flow reactors for nitration and amidation steps, enhancing safety and consistency. Key parameters include:

  • Nitration : 0°C, residence time 15 minutes, 92% yield.

  • Amidation : 5°C, 2-hour residence time, 89% yield.
    Final purification uses centrifugal partition chromatography with heptane/ethyl acetate (7:3) to achieve 99.8% purity.

Stability and Degradation Pathways

Accelerated stability studies (40°C/75% RH, 6 months) reveal two primary degradation products:

  • Hydrolysis of ethyl ester : 3.2% formation, mitigated by storage at 2–8°C.

  • Oxidation of benzothiophene sulfur : 1.8% formation, prevented by nitrogen packaging .

Q & A

Basic: What synthetic routes are recommended for preparing Ethyl 2-{[(4-fluorophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves multi-step reactions, starting with functionalization of the benzothiophene core. A common approach includes:

  • Step 1: Introduction of the amino group at the 2-position of the tetrahydrobenzothiophene ring via nucleophilic substitution or condensation.
  • Step 2: Acylation using (4-fluorophenoxy)acetyl chloride under anhydrous conditions (e.g., DCM, TEA catalyst).
  • Optimization Tips:
    • Use inert atmosphere (N₂/Ar) to prevent oxidation of sensitive intermediates .
    • Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) to ensure complete acylation .
    • Purify intermediates via column chromatography (gradient elution) to isolate high-purity products .

Advanced: How do structural modifications (e.g., fluorophenyl vs. chlorophenyl substituents) influence the compound's binding affinity to biological targets?

Methodological Answer:
Substituent effects can be systematically studied using:

  • Structure-Activity Relationship (SAR) Studies: Synthesize analogs with varying substituents (e.g., Cl, Br, CF₃) and compare IC₅₀ values in enzyme inhibition assays .
  • Computational Docking: Molecular docking (e.g., AutoDock Vina) predicts binding modes and affinity changes due to substituent polarity/steric effects. For example, fluorophenyl groups may enhance hydrophobic interactions vs. chlorophenyl in enzyme active sites .
  • Biophysical Assays: Surface plasmon resonance (SPR) quantifies binding kinetics (kₐ, kₐ) to validate computational predictions .

Basic: Which analytical techniques are essential for confirming the compound's structural integrity and purity?

Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR confirms the presence of the fluorophenoxy acetyl group (δ ~6.8–7.2 ppm for aromatic protons) and ester moiety (δ ~4.2–4.4 ppm for ethyl CH₂) .
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ peak at m/z 407.1) .
  • X-ray Crystallography: Resolves conformational details (e.g., planarity of the benzothiophene ring and acetyl group orientation) .
  • HPLC-PDA: Assesses purity (>98%) using a C18 column (acetonitrile/water gradient) .

Advanced: What computational strategies predict the compound's conformational stability in solvent environments relevant to biological assays?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations: Simulate solvation in water/DMSO mixtures (AMBER force field) to assess conformational flexibility and hydrogen-bonding patterns .
  • Density Functional Theory (DFT): Calculate energy-minimized geometries (B3LYP/6-31G*) to identify stable rotamers of the acetamido and fluorophenoxy groups .
  • Solvent Accessible Surface Area (SASA) Analysis: Quantifies hydrophobic/hydrophilic regions to predict aggregation tendencies in aqueous buffers .

Basic: How can researchers address low yields during the acylation step of this compound?

Methodological Answer:

  • Reagent Quality: Ensure anhydrous conditions and use freshly distilled (4-fluorophenoxy)acetyl chloride to avoid hydrolysis .
  • Catalyst Screening: Test alternative bases (e.g., DMAP, pyridine) to enhance acylation efficiency .
  • Temperature Control: Optimize reaction temperature (e.g., 0–5°C for slow addition, then RT for 12h) to minimize side reactions .
  • Workup Strategy: Extract unreacted starting materials with NaHCO₃ (aqueous) and dry organic layers over MgSO₄ .

Advanced: How can contradictory data on the compound's mechanism of action across different biological assays be resolved?

Methodological Answer:

  • Assay Standardization: Replicate experiments under identical conditions (e.g., cell line, incubation time, ATP concentration in kinase assays) .
  • Orthogonal Validation: Use complementary techniques (e.g., Western blotting for target phosphorylation alongside enzymatic activity assays) .
  • Off-Target Profiling: Screen against related enzymes (e.g., kinase panels) to identify cross-reactivity .
  • Data Normalization: Apply statistical models (e.g., Z-score) to distinguish assay-specific artifacts from true biological effects .

Basic: What strategies are recommended for characterizing the compound's stability under storage conditions?

Methodological Answer:

  • Forced Degradation Studies: Expose the compound to heat (40°C), humidity (75% RH), and light (ICH Q1B) for 4 weeks. Monitor degradation via HPLC .
  • Lyophilization: Improve long-term stability by lyophilizing aliquots in amber vials under vacuum .
  • Accelerated Stability Testing: Store at -20°C and 25°C; compare impurity profiles (e.g., oxidation products) using LC-MS .

Advanced: How can researchers elucidate the role of the tetrahydrobenzothiophene ring in modulating biological activity?

Methodological Answer:

  • Ring Saturation Studies: Compare activity of saturated (tetrahydro) vs. unsaturated (benzothiophene) analogs in cellular assays .
  • Conformational Analysis: Use NOESY NMR to assess ring puckering and its impact on binding pocket accessibility .
  • Proteolysis-Targeting Chimeras (PROTACs): Link the compound to E3 ligase ligands to evaluate target degradation efficiency, dependent on ring rigidity .

Basic: What solvent systems are optimal for recrystallizing this compound to achieve high purity?

Methodological Answer:

  • Screening Protocol: Test mixtures like ethanol/water, ethyl acetate/hexane, or DCM/pentane.
  • Optimized Conditions: Ethanol/water (7:3 v/v) yields needle-shaped crystals with >99% purity (confirmed by melting point analysis, ~145–147°C) .
  • Slow Evaporation: Use controlled evaporation at 4°C to enhance crystal formation .

Advanced: How can isotopic labeling (e.g., ¹⁹F NMR) be utilized to study the compound's metabolic fate in vitro?

Methodological Answer:

  • Synthesis of ¹⁹F-Labeled Analog: Replace the fluorophenyl group with a CF₃ moiety for enhanced NMR sensitivity .
  • Metabolite Tracking: Incubate with liver microsomes and monitor ¹⁹F NMR shifts (e.g., δ -60 ppm for parent vs. δ -55 ppm for hydroxylated metabolites) .
  • LC-MS/MS Correlation: Cross-validate metabolite structures using fragmentation patterns .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.